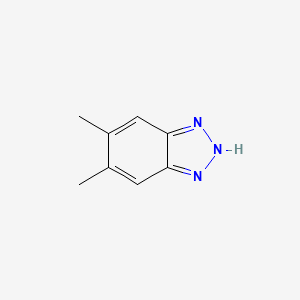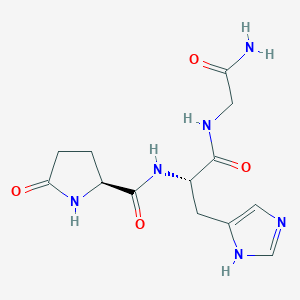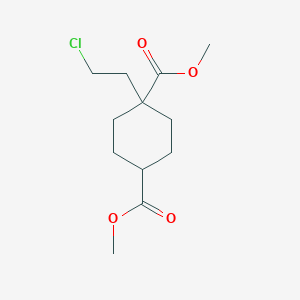
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:
Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.
Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.
Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.
Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Cyclohexane-1,4-dimethanol derivatives.
Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.
Scientific Research Applications
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Material Science: Explored for its potential in creating novel materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.
Comparison with Similar Compounds
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.
Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
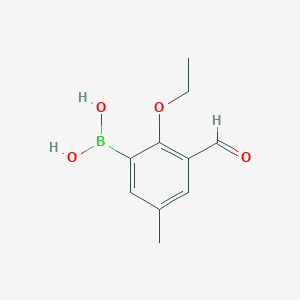
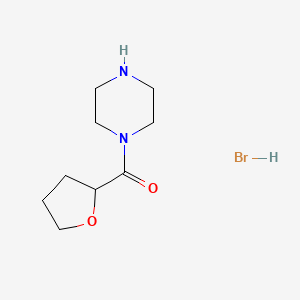
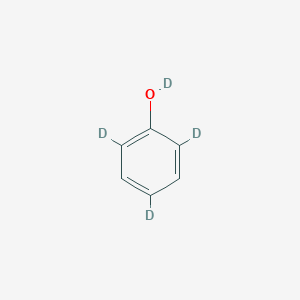

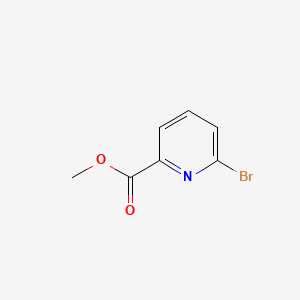
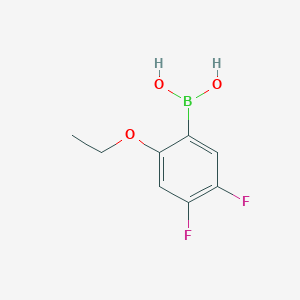


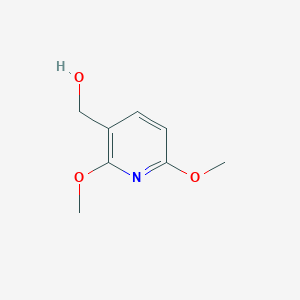
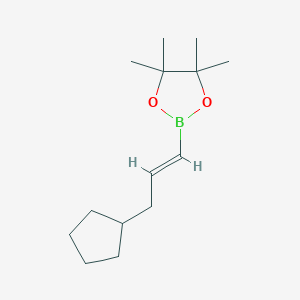
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

